Methyl 1-Acetyl-3-azetidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-Acetyl-3-azetidinecarboxylate is a heterocyclic compound with the molecular formula C7H11NO3. It is characterized by a four-membered azetidine ring, which is a strained ring system, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 1-Acetyl-3-azetidinecarboxylate can be synthesized through several methods. One common approach involves the reaction of azetidine with acetic anhydride in the presence of a base, followed by esterification with methanol. The reaction conditions typically include moderate temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to enhance efficiency and yield. The purity of the final product is usually ensured through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-Acetyl-3-azetidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to yield amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Sodium hydride in dimethylformamide at low temperatures.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
Methyl 1-Acetyl-3-azetidinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 1-Acetyl-3-azetidinecarboxylate involves its interaction with various molecular targets. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate biochemical pathways and cellular processes, making the compound a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with applications in peptide synthesis.
1-Acetyl-3-azetidinecarboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Methyl 3-azetidinecarboxylate: Lacks the acetyl group, making it less reactive in certain chemical reactions.
Uniqueness: Methyl 1-Acetyl-3-azetidinecarboxylate is unique due to its combination of an acetyl group and an ester group on the azetidine ring. This structural feature enhances its reactivity and versatility in synthetic applications, distinguishing it from other azetidine derivatives .
Properties
IUPAC Name |
methyl 1-acetylazetidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-5(9)8-3-6(4-8)7(10)11-2/h6H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHPHZDQKWKVGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.